Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
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Overview
Description
Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is a complex organic compound that features a combination of fluorophenyl, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Introduction of the Furan Moiety: The next step involves the reaction of the piperazine derivative with a furan-2-yl ethyl halide to form the intermediate compound.
Carbamate Formation: Finally, the intermediate compound is reacted with benzyl chloroformate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
- Benzyl (2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
- Benzyl (2-(4-(4-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate
Uniqueness
Benzyl (2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)carbamate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-8-10-21(11-9-20)27-12-14-28(15-13-27)22(23-7-4-16-30-23)17-26-24(29)31-18-19-5-2-1-3-6-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNILPDOVJQAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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